(R)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)acetamide

Chiral HPLC Enantiomeric separation Pharmaceutical analysis

Procure the (R)-enantiomer of Rivaroxaban EP Impurity B (CAS 1666111-39-2) as a critical reference standard for enantiomeric purity determination. This chiral oxazolidinone derivative is essential for demonstrating resolution from the (S)-impurity B (CAS 1429334-00-8) on chiral stationary phases (Rs ≥ 1.5) and for accurate identification at the 0.05% reporting threshold per Ph. Eur. monograph 2932. Using the incorrect enantiomer risks misidentification and regulatory non-compliance. Ideal for ANDA submissions, method validation per ICH Q3A, and forced degradation studies. Stored at 2–8 °C.

Molecular Formula C16H19N3O5
Molecular Weight 333.34 g/mol
Cat. No. B8091065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)acetamide
Molecular FormulaC16H19N3O5
Molecular Weight333.34 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O
InChIInChI=1S/C16H19N3O5/c1-11(20)17-8-14-9-19(16(22)24-14)13-4-2-12(3-5-13)18-6-7-23-10-15(18)21/h2-5,14H,6-10H2,1H3,(H,17,20)/t14-/m1/s1
InChIKeyZINXMVCVGXRHDV-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (R)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)acetamide: Role and Identity in Rivaroxaban Impurity Profiling


The target compound, (R)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)acetamide (CAS 1666111-39-2), is the (R)-enantiomer of the well-characterized Rivaroxaban EP Impurity B [1]. It is a chiral oxazolidinone derivative with the molecular formula C16H19N3O5 and a molecular weight of 333.34 g/mol . As the enantiomer of the (S)-impurity B (CAS 1429334-00-8), which is a specified impurity in the European Pharmacopoeia (Ph. Eur.) monograph for Rivaroxaban, this compound serves a critical role as a reference standard for enantiomeric purity determination and chromatographic system suitability testing [1].

Why Substituting (R)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)acetamide with Its (S)-Enantiomer Compromises Analytical Accuracy


The (R)- and (S)-enantiomers of this acetamide impurity possess identical molecular weights and chemical formulas but exhibit reversed optical rotation and distinct chromatographic behavior on chiral stationary phases [1][2]. In the quality control (QC) of Rivaroxaban, the European Pharmacopoeia specifies Impurity B as a related substance with a reporting threshold of 0.05% and an unspecified impurity limit of 0.10% [1]. Use of the incorrect enantiomer as a reference standard would lead to misidentification of the impurity peak, inaccurate quantification, and potential failure to meet regulatory specifications. Furthermore, the (R)-enantiomer is not an impurity of the API itself but rather the enantiomer of an impurity, making its procurement essential for demonstrating enantiomeric selectivity in validated HPLC methods [3].

Quantitative Differentiation of (R)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)acetamide Against Its S-Enantiomer


Chiral Chromatographic Resolution of Enantiomers on Chiralpak AD-RH Column

The (R)-enantiomer and (S)-enantiomer of the oxazolidinone core structure, which is shared by the target compound, can be baseline-resolved using a Chiralpak AD-RH column under reversed-phase conditions. A validated method achieved a resolution (Rs) of 1.6 between (S)-Rivaroxaban and (R)-Rivaroxaban using an acetonitrile:water pH 4.5 (92:8 v/v) mobile phase at 0.35 mL/min and 40 °C, with detection at 250 nm [1][2].

Chiral HPLC Enantiomeric separation Pharmaceutical analysis

Pharmacopoeial Control Threshold for Impurity B Necessitates the Use of the (R)-Enantiomer as a Reference Standard

The Ph. Eur. monograph for Rivaroxaban lists impurity B as a specified impurity and applies a reporting threshold of 0.05% with a limit for unspecified impurities of 0.10% [1]. Accurate quantification at this level requires a reference standard of the (R)-enantiomer to confirm peak identity and system suitability, a requirement not satisfied by the (S)-enantiomer alone.

Pharmacopoeial compliance Impurity profiling Quality control

Purity Specifications and Storage Conditions Differentiate the (R)-Enantiomer from Common Impurity B Sources

The (R)-enantiomer is commercially available with a certified purity of NLT 98% and a specified storage condition of 2–8 °C, ensuring stability for quantitative applications . In contrast, the (S)-enantiomer (Impurity B) may be supplied with purity ≥95% by some vendors and may have different storage recommendations . This purity differential is critical when the standard is used for low-level impurity quantification.

Reference standard purity Stability Procurement specification

Optical Rotation as a Confirmatory Identity Test

The (R)-enantiomer exhibits a positive optical rotation (dextrorotatory), while the (S)-enantiomer has a negative rotation (levorotatory) as recorded in the NCATS Inxight database [1]. This orthogonal identity test can be used to confirm the stereochemical purity of the reference standard before use.

Chiral identity Optical rotation Pharmacopoeial identification

High-Impact Application Scenarios for (R)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)acetamide


Pharmacopoeial Quality Control of Rivaroxaban API

Use the (R)-enantiomer as a system suitability reference standard in the related substances test of Rivaroxaban according to Ph. Eur. monograph 2932. The standard enables accurate identification and quantification of Impurity B at the 0.05% reporting threshold, ensuring batch compliance with the unspecified impurity limit of 0.10% [1].

Validation of Chiral HPLC Methods for Enantiomeric Purity

Employ the (R)-enantiomer to demonstrate resolution from the (S)-impurity B on chiral stationary phases such as Chiralpak AD-RH. The resolution value (Rs ≥ 1.5) serves as acceptance criterion during method validation, as exemplified by the QbD-based method for rivaroxaban enantiomers [2][3].

ANDA Regulatory Submission Support

In Abbreviated New Drug Applications (ANDA) for generic Rivaroxaban, the (R)-enantiomer is essential for demonstrating that the proposed analytical method can control the enantiomeric impurity of Impurity B, thereby satisfying the ICH Q3A guideline on impurities in new drug substances [1].

Stability-Indicating Method Development

Incorporate the (R)-enantiomer into forced degradation studies to confirm that the chiral integrity of Impurity B is maintained under stress conditions. The compound's known storage condition (2–8 °C) informs handling protocols during method robustness testing.

Quote Request

Request a Quote for (R)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.